molecular formula C17H19N3O2 B2398565 N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide CAS No. 1209391-54-7

N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide

Cat. No. B2398565
CAS RN: 1209391-54-7
M. Wt: 297.358
InChI Key: AEYOLMMTDWFCQC-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide, also known as CCPA, is a potent and selective agonist of the A1 adenosine receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism Of Action

N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide exerts its effects by binding to and activating the A1 adenosine receptor, which is a G protein-coupled receptor. Activation of the A1 receptor leads to the inhibition of adenylate cyclase and the activation of potassium channels, resulting in the hyperpolarization of the cell membrane and the inhibition of neurotransmitter release. N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide also inhibits the activity of phosphodiesterase, which leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger that regulates various cellular processes.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide also has cardioprotective effects by reducing myocardial ischemia-reperfusion injury and decreasing infarct size. Moreover, N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Advantages And Limitations For Lab Experiments

N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Moreover, it is a potent and selective agonist of the A1 adenosine receptor, which makes it a valuable tool for studying the role of the A1 receptor in various cellular processes. However, N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which makes it difficult to study its long-term effects. Moreover, N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has a low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide. One direction is to study its potential therapeutic applications in other diseases such as neurodegenerative diseases and diabetes. Another direction is to study its long-term effects and its potential side effects in vivo. Moreover, future studies could focus on developing more potent and selective agonists of the A1 adenosine receptor based on the structure of N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide.

Synthesis Methods

N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide can be synthesized by reacting 1-cyanocycloheptanecarboxylic acid with 3-cyanophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide can be purified by recrystallization or column chromatography.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as ischemia, inflammation, and cancer. It has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and decreasing infarct size. N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c18-11-14-6-5-7-15(10-14)22-12-16(21)20-17(13-19)8-3-1-2-4-9-17/h5-7,10H,1-4,8-9,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYOLMMTDWFCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)COC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-(3-cyanophenoxy)acetamide

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